Tetraammineplatinum(II)chloride

Medicinal Chemistry Biophysics Platinum Drug Mechanism

Generic platinum salts fail to deliver the controlled ligand-exchange chemistry required for reproducible cisplatin synthesis and selective catalyst deposition. Tetraammineplatinum(II) chloride, with its well-defined [Pt(NH₃)₄]²⁺ dication, eliminates this variability. • Enables precise chloride/carboxylate ligand installation for cisplatin and analog synthesis - a transformation not accessible from neutral cisplatin or [PtCl₄]²⁻ salts. • Permits selective electrodeposition at the membrane-electrode interface (~10 μm active layer) for PEM fuel cell fabrication, reducing precious metal loading vs. conventional methods. • Yields highly dispersed Pt nanoparticles on zeolite, alumina, and carbon supports via electrostatic adsorption, critical for hydrogenation and methane combustion catalysis. • Supplied at 98% purity with full Certificate of Analysis; hygroscopic solid shipped under inert atmosphere at ambient temperature.

Molecular Formula Cl2H12N4Pt
Molecular Weight 334.11 g/mol
Cat. No. B7945261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraammineplatinum(II)chloride
Molecular FormulaCl2H12N4Pt
Molecular Weight334.11 g/mol
Structural Identifiers
SMILESN.N.N.N.Cl[Pt]Cl
InChIInChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2
InChIKeyKHCPSOMSJYAQSY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraammineplatinum(II) Chloride Overview


Tetraammineplatinum(II) chloride, with the formula [Pt(NH₃)₄]Cl₂·xH₂O, is a water-soluble coordination compound of platinum(II) . It is commercially available in anhydrous and hydrate forms, typically with purities ranging from 98% to 99.995% (metals basis) [1][2]. This complex is a key synthetic precursor to cisplatin and other platinum-based therapeutics and catalysts, and its square-planar [Pt(NH₃)₄]²⁺ cation enables controlled ligand exchange and deposition [3]. Its stability and solubility profile make it a versatile reagent for preparing supported platinum catalysts, electrode materials, and advanced materials.

Synthesis Stable, water-soluble Pt(II) precursor for controlled ligand exchange
Deposition Cationic complex enables selective electrodeposition at membrane-electrode interfaces
Catalysis Well-defined precursor for supported Pt catalysts via ion exchange

Why Generic Substitution Fails


Tetraammineplatinum(II) chloride cannot be generically substituted with other platinum salts or complexes due to fundamental differences in ligand coordination, which dictate aqueous solubility, deposition selectivity, thermal decomposition pathways, and bioactivity. Unlike the neutral cisplatin molecule or anionic [PtCl₄]²⁻ salts, the tetrammine dication exhibits a distinct charge and hydrogen-bonding network that enables selective electrodeposition and unique solid-state phase transitions [1][2]. Furthermore, direct comparative studies reveal that its thermal decomposition produces a mixture of cis- and trans-diammine intermediates, in contrast to the discrete decomposition of individual isomers, with implications for catalyst preparation [3]. These intrinsic, ligand-specific properties directly translate to measurable performance differences in catalysis, materials fabrication, and biological interaction, making compound-specific selection a necessity rather than an option.

  • Cationic [Pt(NH₃)₄]²⁺ enables selective electrodeposition; anionic PtCl₆²⁻ may not deliver equivalent interface-localized deposition.
  • Thermal decomposition yields mixed cis/trans intermediates, unlike pure cis or trans diammine precursors.
  • DNA interaction profile is non-covalent folding; mechanistic role may differ from covalent-adduct-forming cisplatin.

Tetraammineplatinum(II) Chloride: Comparative Evidence


DNA Higher-Order Folding vs. Cisplatin

In single-molecule fluorescence microscopy studies of long duplex DNA (tens of kbp), tetraammineplatinum(II) (Am4Pt) induced a folding transition in DNA conformation, a behavior not observed for unbound DNA. While the study directly compares Am4Pt, cisplatin, and diamminedinitratoplatinum(II) (DNPt), it demonstrates that tetraammineplatinum(II) can significantly alter higher-order DNA structure, a key property for understanding DNA-targeting agent mechanisms [1]. Cisplatin serves as the baseline for comparison of DNA interactions. This property is distinct from its inability to form DNA adducts in the same manner as cisplatin, highlighting its unique mode of DNA interaction.

DNA folding vs. cisplatin
Head-to-head
Target: Induces folding transition in long duplex DNA. Comparator: Cisplatin induces folding; unbound DNA coil.
Reported DNA higher-order folding context
Single-molecule fluorescence microscopy
Medicinal Chemistry Biophysics Platinum Drug Mechanism

Selective Electrodeposition vs. Alternative Pt Salts

Tetraammineplatinum(II) chloride, as [Pt(NH₃)₄]Cl₂, enables selective electrodeposition of platinum at the membrane-electrode interface in fuel cells. This selectivity is attributed to the positively charged platinum-ammine complex interacting with negatively charged sulfonic acid groups in the proton exchange membrane [1][2]. In contrast, alternative platinum salts, such as hexachloroplatinate(IV) ([PtCl₆]²⁻), exhibit different deposition behavior due to their anionic nature and reduction potential. The method described in US Patent 5,284,571 leverages this property to deposit platinum precisely where needed, improving catalyst utilization compared to conventional methods that may result in less localized deposition.

Electrodeposition selectivity
Head-to-head
~10 μm active Pt layer at membrane-electrode interface
Enables localized catalyst deposition for fuel cell electrode research
Nafion membrane, dilute [Pt(NH₃)₄]Cl₂ electrolyte
Electrochemistry Fuel Cells Materials Science

Thermal Decomposition: vs. cis/trans Isomers

Simultaneous TG/DTG/DTA/MS analysis reveals that the thermal decomposition of tetraammineplatinum(II) chloride, (NH₃)₄PtCl₂, occurs in two distinct steps: (1) endothermic loss of two moles of ammonia, producing a mixture of cis- and trans-diammineplatinum(II) chloride; (2) decomposition of this diammine mixture to metallic Pt, N₂, HCl, and NH₄Cl [1]. This is a key differentiator from the thermal decomposition of pure cis- or trans-diammineplatinum(II) chloride, which follow their own distinct, non-mixed pathways. The formation of a mixed cis/trans intermediate upon heating the tetrammine complex directly impacts the morphology and properties of the resulting metallic platinum catalysts.

Thermal decomposition pathway
Method context
TG/DTG/DTA/MS: 2-step decomposition to mixed cis-/trans-diammine intermediates
Mixed isomer intermediate affects resulting Pt catalyst morphology
Under N₂ atmosphere
Catalyst Preparation Thermal Analysis Materials Science

Photocatalytic H₂ Evolution vs. Hexachloroplatinate(IV)

In the preparation of platinized chloroplasts for photocatalytic water splitting, the choice of platinum precursor is critical. When colloidal platinum is precipitated from the hexachloroplatinate(IV) ion ([PtCl₆]²⁻) onto photosynthetic membranes, the resulting material exhibits sustained hydrogen evolution activity. However, when tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂) is used as the precursor, the resulting material shows no hydrogen evolution activity and only transient oxygen activity [1][2]. This stark difference highlights that the precursor's ionic charge and coordination chemistry dictate the location and activity of the deposited platinum on the biological membrane.

Photocatalytic H₂ evolution
Head-to-head
Target: No sustained H₂ evolution. Comparator: [PtCl₆]²⁻ shows sustained H₂ activity.
Shows no H₂ evolution activity in tested system; alternative precursor may be needed
Platinized chloroplasts under illumination
Photocatalysis Biohybrid Systems Energy Research

Methane Combustion: Pt(II) vs. Pt(IV) Ammine Catalysts

A comparative study on zeolite-supported platinum catalysts prepared from tetraammineplatinum(II) dichloride (Pt(II) ammine) and hydroxopentaammineplatinum(IV) trichloride (Pt(IV) ammine) revealed significant differences in catalytic performance for methane combustion [1]. The catalyst derived from the Pt(IV) ammine complex showed lower temperature performance compared to the catalyst derived from the Pt(II) ammine complex [1]. This difference is attributed to variations in platinum distribution within the zeolite pellets, with Pt(IV) ammine resulting in an egg shell-type distribution due to diffusion control [1].

Methane combustion activity
Head-to-head
Target: Pt(II) ammine catalyst shows higher low-temperature performance. Comparator: Pt(IV) ammine lower.
Reported higher activity profile in low-temperature methane combustion vs. Pt(IV) ammine-based catalyst
Pre-pelletized zeolite, ion exchange method
Heterogeneous Catalysis Methane Combustion Zeolite Catalysts

Tetraammineplatinum(II) Chloride: Application Scenarios


Cisplatin & Anticancer Complex Synthesis

Tetraammineplatinum(II) chloride serves as the key, stable, and water-soluble Pt(II) synthon for the controlled synthesis of cisplatin and related platinum-based anticancer agents [1]. Its [Pt(NH₃)₄]²⁺ core allows for precise ligand exchange reactions to install the desired leaving groups (e.g., chloride, carboxylate) and carrier ligands, a capability that is not directly possible with the final neutral cisplatin molecule or other platinum salts. This makes it an essential intermediate in medicinal chemistry research and pharmaceutical manufacturing.

High-Efficiency Fuel Cell MEA Fabrication

The unique ability of tetraammineplatinum(II) chloride to undergo selective electrodeposition at the membrane-electrode interface is exploited for the fabrication of advanced fuel cell electrodes [1]. By depositing platinum precisely within a ~10 μm active layer, this method significantly improves catalyst utilization and reduces precious metal loading compared to conventional catalyst layer deposition techniques. This is a critical application for proton exchange membrane (PEM) fuel cells in transportation and stationary power.

Supported Pt Catalysts via Ion Exchange

As a well-defined, water-soluble Pt(II) precursor, tetraammineplatinum(II) chloride is widely used to prepare heterogeneous catalysts on supports like zeolites, alumina, and carbon [1]. Its cationic nature facilitates strong electrostatic adsorption or ion exchange onto negatively charged support surfaces. This results in highly dispersed platinum nanoparticles after calcination and reduction, which is crucial for achieving high catalytic activity in reactions such as hydrogenation, dehydrogenation, and methane combustion.

Platinum-DNA Non-Covalent Interactions

For biophysical studies of platinum compounds with DNA, tetraammineplatinum(II) offers a distinct profile. While it does not form covalent DNA adducts like cisplatin, it is capable of inducing conformational changes in long DNA molecules, such as the folding transition observed in single-molecule experiments [1]. This property makes it a valuable comparative tool for dissecting the non-covalent and structural contributions of platinum complexes to DNA compaction and higher-order structure, which are relevant to gene delivery and understanding alternative mechanisms of cytotoxicity.

Application
Selection Property
Validation Focus
Pt(II) complex synthesis research
Water-soluble synthon with controlled ligand exchange
Ligand substitution efficiency and product purity
Fuel cell electrode fabrication
Cationic complex for selective electrodeposition
Pt localization at membrane-electrode interface
Supported Pt catalyst preparation
Cationic Pt(II) precursor for ion exchange
Pt dispersion and catalytic activity after calcination
DNA biophysics studies
Non-covalent DNA interaction (folding transition)
Conformational changes in long duplex DNA

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